Cyclocolorenone
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Overview
Description
Cyclocolorenone is a natural product found in Magnolia ovata, Frullania diversitexta, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Characterization :
- Cyclocolorenone has been synthesized through various chemical processes. For instance, a study outlined a stereocontrolled total synthesis of (±)-Cyclocolorenone from commercially available tropylium cation, providing a general precursor to bicyclo[5.3.0]decane sesquiterpenes (Calancea, Carret, & Deprés, 2009).
- Another research utilized cobalt-mediated propargylation/annelation for the efficient synthesis of Cyclocolorenone (Saha, Bagby, & Nicholas, 1986).
Biological and Medicinal Applications :
- Cyclocolorenone has shown antileishmanial activity. A study on (-)-cyclocolorenone isolated from Duguetia lanceolata (Annonaceae) demonstrated its effectiveness against Leishmania amazonensis, indicating its potential as a scaffold for new drug development for leishmaniasis (Monteiro et al., 2022).
Extraction and Identification from Natural Sources :
- Various studies have focused on the isolation and identification of Cyclocolorenone from natural sources, such as Magnolia grandiflora (Castañeda-Acosta et al., 1995), and Ledum palustre (Mikhailova et al., 1978).
Insect Repellent Activity :
- Cyclocolorenone has also been investigated for its insect repellent activity. A study found that (+)-cyclocolorenone isolated from the red alga Laurencia intricata exhibited strong repellent activity against Sitophilus zeamais, a type of maize weevil (Ishii et al., 2018).
Metabolic and Enzymatic Studies :
- Cyclocolorenone's metabolism in mammals was studied, focusing on its conversion to various alcohols (Asakawa, Ishida, Toyota, & Takemoto, 1986).
- Additionally, the enzyme (-)-alpha-gurjunene synthase from Solidago canadensis leaves, which is likely involved in Cyclocolorenone synthesis, was isolated and characterized (Schmidt, Bouwmeester, Bülow, & König, 1999).
properties
CAS RN |
489-45-2 |
---|---|
Product Name |
Cyclocolorenone |
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one |
InChI |
InChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1 |
InChI Key |
ZEEUIOBUKGZKPS-IDTAVKCVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C |
SMILES |
CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C |
synonyms |
cyclocolorenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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